molecular formula C8H16ClN B6218445 1-{5-methylspiro[2.3]hexan-5-yl}methanamine hydrochloride CAS No. 2751620-22-9

1-{5-methylspiro[2.3]hexan-5-yl}methanamine hydrochloride

Cat. No.: B6218445
CAS No.: 2751620-22-9
M. Wt: 161.7
InChI Key:
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Description

1-{5-methylspiro[23]hexan-5-yl}methanamine hydrochloride is a chemical compound with a unique spirocyclic structure This compound is characterized by its spiro[23]hexane core, which is a bicyclic system where two rings share a single atom The presence of a methyl group at the 5-position and a methanamine group further enhances its chemical properties

Preparation Methods

The synthesis of 1-{5-methylspiro[2.3]hexan-5-yl}methanamine hydrochloride involves several steps, typically starting with the formation of the spirocyclic core. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic structure.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

1-{5-methylspiro[2.3]hexan-5-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methanamine group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the spirocyclic core or the methanamine group.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the methanamine group.

Scientific Research Applications

1-{5-methylspiro[2.3]hexan-5-yl}methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activities and receptor binding.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

    Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{5-methylspiro[2.3]hexan-5-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The spirocyclic core provides rigidity to the molecule, enhancing its binding affinity to targets such as enzymes and receptors. The exact pathways involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

1-{5-methylspiro[2.3]hexan-5-yl}methanamine hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of 1-{5-methylspiro[2

Properties

CAS No.

2751620-22-9

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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